1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid
Description
Properties
IUPAC Name |
1,1-dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-12(16)11-8-14(6-7-21(11,18)19)13(17)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIGASMKTBSIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazinane Ring Formation
The thiazinane backbone is typically constructed via cyclization reactions involving sulfur-containing precursors. A common approach involves reacting 1,3-diamine derivatives with sulfur sources under controlled conditions. For example, 1,3-diaminopropane reacts with carbon disulfide in the presence of a base to form a thiazinane intermediate. Subsequent oxidation with hydrogen peroxide or potassium permanganate introduces the dioxo group at the 1-position.
Key parameters include:
Introduction of Phenylmethoxycarbonyl Group
The phenylmethoxycarbonyl (PMC) group is introduced via nucleophilic acyl substitution. The thiazinane nitrogen is deprotonated using a base (e.g., sodium hydride) and reacted with benzyl chloroformate (Cbz-Cl). This step requires anhydrous conditions to prevent hydrolysis of the chloroformate.
Optimization insight :
Carboxylic Acid Functionalization
The carboxylic acid moiety is installed through hydrolysis of a pre-existing ester or nitrile group. For instance, a methyl ester at the 2-position is saponified using lithium hydroxide in tetrahydrofuran (THF)/water. Alternative routes employ Knoevenagel condensation with malonic acid derivatives, followed by decarboxylation.
Critical considerations :
- pH control : Maintaining pH >10 during saponification prevents premature protonation of the carboxylate.
- Decarboxylation temperature : 100–120°C ensures complete CO₂ elimination without degrading the thiazinane ring.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes. This method is particularly effective for the cyclization and Cbz-protection steps.
One-Pot Microwave Protocol
A streamlined protocol involves sequential reactions in a single vessel:
- Cyclization : 1,3-Diaminopropane, carbon disulfide, and K₂CO₃ in ethanol irradiated at 100°C for 15 minutes.
- Oxidation : Direct addition of H₂O₂ and continued irradiation at 80°C for 10 minutes.
- Cbz Protection : Addition of Cbz-Cl and triethylamine, irradiated at 50°C for 5 minutes.
Advantages :
- Yield improvement : 78% overall yield vs. 62% in conventional methods.
- Purity : Reduced side products due to uniform heating.
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–18 hours | 30–45 minutes |
| Overall Yield | 58–65% | 72–78% |
| Energy Consumption | High | Moderate |
| Purification Complexity | Moderate | Low |
Table 1 . Efficiency comparison between conventional and microwave-assisted synthesis.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). The carboxylic acid group necessitates acidic mobile phases (e.g., 0.1% formic acid) to prevent tailing.
Crystallization
Recrystallization from isopropanol/water (3:1) yields high-purity crystals (mp 165–167°C).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.89–3.75 (m, 4H, thiazinane ring), 2.95 (s, 2H, CH₂CO₂H).
- IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1350 cm⁻¹ (S=O).
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Over-oxidation during dioxo group installation generates sulfonic acid derivatives.
Solution : Strict control of H₂O₂ stoichiometry (1.05 equivalents) and temperature (<80°C).
Ester Hydrolysis
Issue : Premature hydrolysis of the Cbz group under basic conditions.
Solution : Use of mild bases (e.g., LiOH) and low temperatures (0°C) during saponification.
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-mediated esterification for greener synthesis. Candida antarctica lipase B (CAL-B) catalyzes Cbz protection in ionic liquids, achieving 85% yield under mild conditions.
Flow Chemistry
Continuous flow systems enhance scalability. A microreactor setup reduces reaction time for the cyclization step to 2 minutes, with 80% conversion.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazinane derivatives.
Scientific Research Applications
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-4-methyl-1,4-thiazinane-2-carboxylic acid
- 1,1-Dioxo-4-ethyl-1,4-thiazinane-2-carboxylic acid
- 1,1-Dioxo-4-phenyl-1,4-thiazinane-2-carboxylic acid
Uniqueness
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid is unique due to its specific phenylmethoxycarbonyl group, which imparts distinct chemical properties and potential applications compared to other thiazinane derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid is a thiazinane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
This compound features a thiazinane ring with various functional groups that contribute to its biological activity. The presence of a dioxo group and a phenylmethoxycarbonyl moiety enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazine derivatives, including this compound, exhibit significant antimicrobial properties. A study on related thiazolidine derivatives showed moderate inhibitory activity against influenza A neuraminidase, suggesting that similar compounds may also possess antiviral properties .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antiviral | TBD |
| Thiazolidine Derivative | Antiviral | 0.14 |
The biological activity of thiazine compounds is often attributed to their ability to interact with various enzymes and receptors. For instance, the inhibition of neuraminidase in influenza viruses is a crucial mechanism by which these compounds exert their antiviral effects. It is hypothesized that the dioxo and carboxylic acid functionalities play vital roles in enzyme binding and inhibition.
Study 1: In Vivo Activity
A study conducted on related thiazine compounds demonstrated their efficacy in reducing homocysteine levels in vivo. The formation of thiazolidine derivatives from homocysteine and aldehydes was shown to mitigate toxicity associated with elevated homocysteine levels . This suggests that this compound may similarly contribute to metabolic processes beneficial for human health.
Study 2: Synthesis and Evaluation
In another investigation focusing on the synthesis of thiazolidine derivatives from l-cysteine hydrochloride, various compounds were evaluated for biological activity. The synthesized compounds exhibited varying degrees of inhibitory activity against influenza A neuraminidase . This provides a framework for further exploring the biological potential of related thiazine compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid, and how can purity be maximized?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., thiazolidinone derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity . Key steps include monitoring reaction progress via TLC and optimizing molar ratios (e.g., 1:1.1 substrate-to-reagent ratio) to minimize byproducts. Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. How can the compound’s stability under different storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C (ambient), and 40°C (with 75% relative humidity) for 1–3 months. Analyze degradation products using LC-MS and compare against fresh samples. Stability is often compromised by hydrolysis of the phenylmethoxycarbonyl group, requiring anhydrous storage in inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the thiazinane ring structure and substituents (e.g., phenylmethoxycarbonyl group). Key signals include sulfone protons (δ 3.5–4.0 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and sulfone vibrations (S=O at ~1150–1300 cm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles of competing pathways, such as nucleophilic substitution vs. ring-opening rearrangements. Validate models by comparing predicted intermediates with experimental LC-MS data. Discrepancies between theoretical and observed products may indicate overlooked solvent effects (e.g., acetic acid’s role as a proton shuttle) .
Q. What strategies address conflicting literature reports on the compound’s biological activity?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) using reference standards. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or inoculum size .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, weighting results by sample size and methodological rigor. Focus on confounders like impurity profiles in older studies .
Q. How can X-ray crystallography elucidate structural ambiguities in the thiazinane ring conformation?
- Methodological Answer : Grow single crystals via slow evaporation from acetonitrile/water (9:1). Resolve the sulfone and carboxylic acid moieties’ spatial arrangement using high-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å). Compare observed bond angles (e.g., C-S=O) with idealized values to identify ring puckering or steric strain .
Data Analysis and Experimental Design
Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC values. For multi-target effects, apply cluster analysis to distinguish primary vs. off-target interactions. Validate with bootstrapping to assess confidence intervals .
Q. How can isotope-labeling studies trace metabolic pathways of this compound?
- Methodological Answer : Synthesize -labeled analogs at the carboxylic acid position. Track metabolites in vitro (e.g., liver microsomes) using LC-MS/MS. Quantify isotopic enrichment to differentiate phase I oxidation (e.g., sulfone reduction) from phase II conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
